molecular formula C15H14N2O4 B11697025 N-benzyl-2-(4-nitrophenoxy)acetamide

N-benzyl-2-(4-nitrophenoxy)acetamide

Cat. No.: B11697025
M. Wt: 286.28 g/mol
InChI Key: DQMWYNBADRINBR-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-nitrophenoxy)acetamide: is an organic compound that features a benzyl group, a nitrophenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-benzyl-2-(4-nitrophenoxy)acetamide typically begins with benzylamine, 4-nitrophenol, and chloroacetyl chloride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-benzyl-2-(4-nitrophenoxy)acetamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Reduction of the nitro group: N-benzyl-2-(4-aminophenoxy)acetamide.

    Substitution of the benzyl group: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-benzyl-2-(4-nitrophenoxy)acetamide can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.

Industry:

    Material Science: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-nitrophenoxy)acetamide would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could be involved in redox reactions, while the benzyl and acetamide groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-benzyl-2-(4-aminophenoxy)acetamide: This compound is similar but has an amino group instead of a nitro group.

    N-benzyl-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a nitro group.

Uniqueness:

    N-benzyl-2-(4-nitrophenoxy)acetamide: is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-benzyl-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C15H14N2O4/c18-15(16-10-12-4-2-1-3-5-12)11-21-14-8-6-13(7-9-14)17(19)20/h1-9H,10-11H2,(H,16,18)

InChI Key

DQMWYNBADRINBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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